molecular formula C20H19FN2O4 B4621171 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide

Cat. No.: B4621171
M. Wt: 370.4 g/mol
InChI Key: HOLIIMGAFTYCSD-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide, commonly known as A-841, is a synthetic compound that has been extensively studied for its potential use in scientific research. A-841 is a member of the isoxazolecarboxamide family of compounds, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Drug Treatment and Mechanisms of Action

Research on compounds with complex structures often focuses on their potential as therapeutic agents. For example, studies on multidrug-resistant tuberculosis treatment strategies highlight the importance of combining drugs with different mechanisms of action to improve treatment outcomes (Caminero et al., 2010). Similarly, the mechanism of action of etoposide, a drug used in cancer treatment, has been explored, emphasizing the role of specific functional groups in the drug's efficacy (Maanen et al., 1988).

Optoelectronic Materials

The design and synthesis of materials for optoelectronic applications often involve compounds with specific electronic properties. Research in this area includes the development of materials based on quinazoline and pyrimidine derivatives for applications in luminescent devices and image sensors (Lipunova et al., 2018). This illustrates the potential of complex organic molecules in the creation of advanced materials with tailored properties.

Environmental Impact and Toxicology

The environmental fate and toxicology of organic compounds are critical areas of research, particularly for those used in consumer products and industrial applications. Studies on the occurrence and toxicity of compounds like triclosan highlight the need for understanding the environmental impact of synthetic chemicals (Bedoux et al., 2012). Such research informs regulatory decisions and the development of safer chemicals.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-25-17-8-3-13(11-19(17)26-2)9-10-22-20(24)16-12-18(27-23-16)14-4-6-15(21)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLIIMGAFTYCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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